
1-Piperidin-4-ylimidazolidine-2,4-dione;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Piperidin-4-ylimidazolidine-2,4-dione;hydrochloride” is a chemical compound with the CAS Number: 2287311-88-8 . It has a molecular weight of 219.67 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13N3O2.ClH/c12-7-5-11(8(13)10-7)6-1-3-9-4-2-6;/h5-6,9,12H,1-4H2,(H,10,13);1H . This indicates the molecular structure of the compound.Scientific Research Applications
Synthesis and Structural Studies
Research has demonstrated the synthesis of complex compounds involving piperidine and imidazolidine derivatives, focusing on their structural properties and potential applications in developing novel therapeutic agents. For instance, Unkovskii et al. (1994) synthesized piperidine-4-spiro-5′-irnidazolidine-2′,4′-diones from methyl substituted 2-phenyl-4-hydroxypiperidines and 4-cyano-4-aminopiperidines, analyzing their spatial structure through NMR data (Unkovskii, D'yakov, Cherkaev, & Sokolova, 1994).
Pharmacological Applications
Compounds derived from 1-Piperidin-4-ylimidazolidine-2,4-dione have been investigated for their potential in treating various conditions. Pękala et al. (2005) studied derivatives of imidazolidine-2,4-dione for their anti-arrhythmic properties, demonstrating that certain derivatives show class Ia anti-arrhythmic activity, without neurotoxic or anticonvulsant effects (Pękala, Stadnicka, Broda, Zygmunt, Filipek, & Kieć‐Kononowicz, 2005). Matys et al. (2015) evaluated amine derivatives of 5-aromatic imidazolidine-4-ones for their chemosensitizing properties against Staphylococcus aureus MRSA, finding that certain derivatives significantly enhance antibiotic effectiveness (Matys et al., 2015).
Antimicrobial and Antifungal Activities
Mohanty et al. (2015) synthesized 5-(aminomethylene)thiazolidine-2,4-dione derivatives with varied biological activities, demonstrating notable antibacterial and antifungal properties. These compounds, particularly those with piperazine moieties, displayed effective antimicrobial activities (Mohanty, Reddy, Ramadevi, & Karmakar, 2015).
Anticancer Research
Research into the anticancer potential of piperidine and imidazolidine derivatives has also been a focus. Kumar et al. (2013) explored the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, evaluating them for anticancer activity and finding significant efficacy against various cancer cell lines (Kumar, Kumar, Roy, & Sondhi, 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
1-piperidin-4-ylimidazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c12-7-5-11(8(13)10-7)6-1-3-9-4-2-6;/h6,9H,1-5H2,(H,10,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISQWBRHBWRJQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CC(=O)NC2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

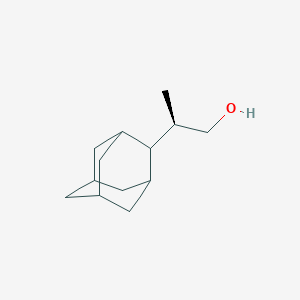
![3,5-dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2392971.png)
![2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide](/img/structure/B2392975.png)
![N-[(1R)-1-(3-Methyltriazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2392976.png)
![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2392977.png)
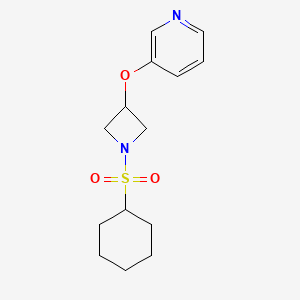
![4-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2392981.png)
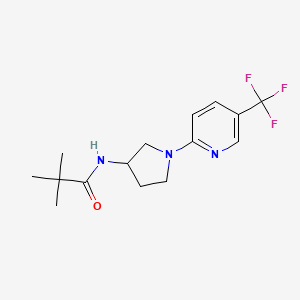
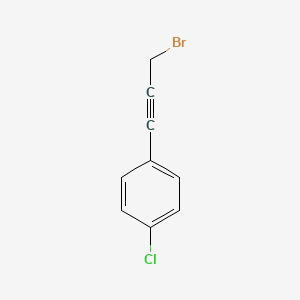
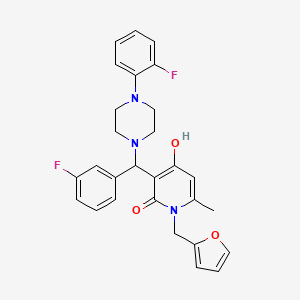

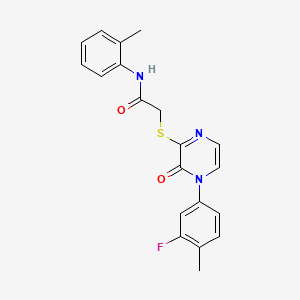
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2392990.png)
![8-Amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride](/img/structure/B2392991.png)